2,3,3',5,5'-Pentachlorobiphenyl

Overview

Description

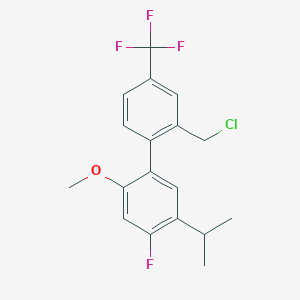

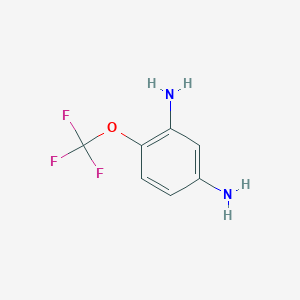

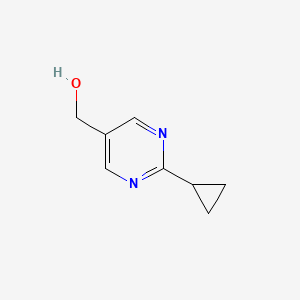

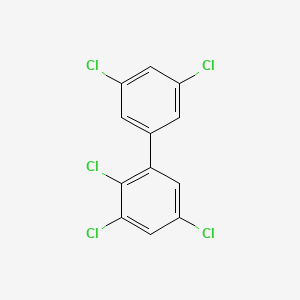

2,3,3’,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is a pentachlorobiphenyl in which the chlorines are located at the 3, 4, 5, 3’, and 4’ positions .

Molecular Structure Analysis

The molecular structure of 2,3,3’,5,5’-Pentachlorobiphenyl can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2,3,3’,5,5’-Pentachlorobiphenyl has a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has an estimated melting point of 95.86°C and a boiling point of 412.3°C . The density is roughly estimated to be 1.5220 .Scientific Research Applications

Neurotoxicity Studies

PCB 95 has been identified as a developmental neurotoxicant, particularly affecting the developing brain. Research using animal models, such as mice and zebrafish, has shown that PCB 95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites . These studies are crucial for understanding the mechanisms of PCB-induced neurotoxicity and for assessing the risks associated with environmental exposure to PCBs.

Enantioselective Toxicity Analysis

The compound exhibits enantioselective toxicity effects, which means that the different enantiomers of PCB 95 can have varying levels of toxicity. Studies have explored these effects on developing brains in zebrafish larvae, revealing that exposure to PCB 95 can lead to a dose-dependent reduction in brain size and increased brain cell death . This research is significant for environmental health, as it helps in understanding the risks posed by chiral pollutants.

Metabolic Pathway Elucidation

Investigations into the metabolic pathways of PCB 95 have revealed genotype-dependent differences in the disposition of the compound and its metabolites in different types of mice. This research provides insights into how genetic variations can influence the metabolism of PCBs and the resulting toxicological outcomes .

Risk Assessment for Human Exposure

Understanding the accumulation and enantioselective disposition of PCB 95 in human tissues is essential for assessing the potential health risks associated with exposure. Studies have reported the enantioselective accumulation of PCB 95 in human postmortem brain tissue, highlighting the need for further research to elucidate the mechanisms behind this selective accumulation .

Development of Transgenic Animal Models

Transgenic animal models have been developed to study the metabolism and toxic effects of PCB 95. These models are designed to mimic human metabolic processes and are used to characterize the role of PCB metabolism in neurotoxicity. Such models are invaluable tools for toxicological research and for testing the efficacy of potential interventions .

Investigation of Antioxidant Response

Research has also focused on the antioxidant response to PCB 95 exposure. For instance, gene expressions of antioxidant proteins in zebrafish larvae have been analyzed to provide a mechanistic basis for the observed neurotoxicity. The upregulation of antioxidant genes in response to PCB 95 exposure suggests a protective mechanism against the compound’s toxic effects .

Industrial Byproduct Monitoring

PCB 95 continues to be produced as a byproduct of certain industrial processes, such as the production of paint pigments and silicone rubber. Monitoring these byproducts is important for preventing unintentional release into the environment and for ensuring compliance with international regulations aimed at phasing out PCBs .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,3,3’,5,5’-Pentachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets by binding to the estrogen receptor, which can lead to changes in gene expression . .

Biochemical Pathways

It has been suggested that the compound may interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .

Pharmacokinetics

It’s known that the compound is highly lipophilic, which allows it to cross the blood-brain barrier and enter the brain . This property can significantly impact the compound’s bioavailability.

Result of Action

It has been suggested that exposure to the compound may induce liver injury and disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5,5’-Pentachlorobiphenyl. For instance, the compound’s chiral nature can lead to enantioselective toxic effects, which means that one enantiomer may be more toxic than the other . Furthermore, the compound’s persistence in the environment can lead to bioaccumulation, causing harmful health effects .

properties

IUPAC Name |

1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUDLTGWHILKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865964 | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39635-32-0 | |

| Record name | PCB 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)